
Nickel--praseodymium (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nickel–praseodymium (1/1) is an intermetallic compound composed of equal parts nickel and praseodymium. This compound is part of the broader category of rare-earth nickel alloys, which are known for their unique magnetic, electrical, and thermal properties. Nickel–praseodymium (1/1) is particularly notable for its applications in advanced materials science and technology, including thermoelectric materials and high-strength alloys.
准备方法
Synthetic Routes and Reaction Conditions: Nickel–praseodymium (1/1) can be synthesized through various methods, including solid-state reactions and high-temperature alloying. One common method involves the direct combination of high-purity nickel and praseodymium metals in a vacuum or inert atmosphere to prevent oxidation. The metals are heated to a temperature where they can react and form the intermetallic compound .
Industrial Production Methods: In industrial settings, the production of nickel–praseodymium (1/1) often involves vacuum induction melting. This process ensures the purity of the alloy by minimizing contamination from oxygen and other impurities. The metals are melted together in a vacuum induction furnace, and the resulting alloy is cast into ingots for further processing .
化学反应分析
Types of Reactions: Nickel–praseodymium (1/1) undergoes several types of chemical reactions, including oxidation and reduction. For example, praseodymium in the alloy can react with oxygen to form praseodymium oxides, while nickel can form nickel oxides .
Common Reagents and Conditions: Oxidation reactions typically occur in the presence of oxygen or air at elevated temperatures. Reduction reactions may involve hydrogen or other reducing agents under controlled conditions. The specific conditions depend on the desired reaction and the properties of the resulting products .
Major Products: The major products of these reactions include various oxides of nickel and praseodymium, such as nickel(II) oxide and praseodymium(III) oxide. These oxides can further react to form complex oxides with unique properties .
科学研究应用
Nickel–praseodymium (1/1) has a wide range of scientific research applications:
Thermoelectric Materials: The compound is used in the development of thermoelectric materials that convert waste heat into electrical energy.
Solid Oxide Fuel Cells: Nickel-doped praseodymium ferrate is used as an electrode material in solid oxide fuel cells, which are energy conversion devices that offer high efficiency and low pollution.
High-Strength Alloys: The alloy is used in the production of high-strength materials for aerospace applications, including aircraft engines.
Magnetic and Optical Materials: Due to its unique magnetic and optical properties, nickel–praseodymium (1/1) is used in the development of advanced magnetic materials and optical devices.
作用机制
The mechanism by which nickel–praseodymium (1/1) exerts its effects is primarily related to its electronic and structural properties. The presence of praseodymium enhances the magnetic and electrical properties of the alloy, while nickel contributes to its mechanical strength and thermal stability. The interaction between nickel and praseodymium atoms in the crystal lattice leads to unique electronic configurations that are responsible for the compound’s distinctive properties .
相似化合物的比较
Nickel–praseodymium (1/1) can be compared with other similar intermetallic compounds, such as:
Nickel–lanthanum (1/1): Similar to nickel–praseodymium, this compound is used in high-strength alloys and magnetic materials.
Nickel–neodymium (1/1): This compound is known for its strong magnetic properties and is used in permanent magnets.
Nickel–cerium (1/1): Used in catalytic applications, nickel–cerium has excellent catalytic properties but lacks the magnetic and thermal advantages of nickel–praseodymium.
属性
CAS 编号 |
12164-85-1 |
|---|---|
分子式 |
NiPr |
分子量 |
199.601 g/mol |
IUPAC 名称 |
nickel;praseodymium |
InChI |
InChI=1S/Ni.Pr |
InChI 键 |
OYUFNIKRLGABMW-UHFFFAOYSA-N |
规范 SMILES |
[Ni].[Pr] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


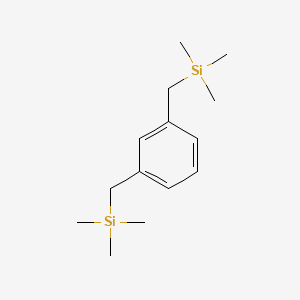

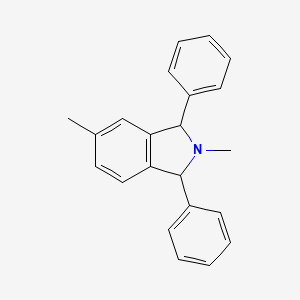

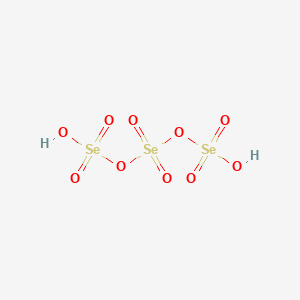
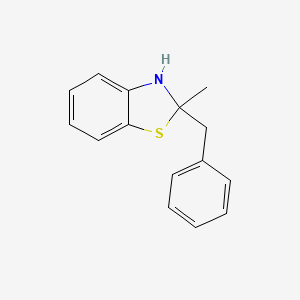



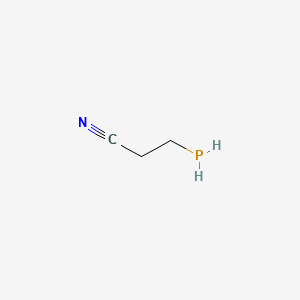
![Pyridinium, 1-[(dodecyloxy)methyl]-, chloride](/img/structure/B14718420.png)


![2-amino-N-[4-[4-[(2-amino-4-methylsulfanylbutanoyl)amino]phenyl]sulfonylphenyl]-4-methylsulfanylbutanamide](/img/structure/B14718448.png)
